molecular formula C16H24N2O4 B2454253 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(phenylamino)butanoic acid CAS No. 1048005-74-8

2-((3-Isopropoxypropyl)amino)-4-oxo-4-(phenylamino)butanoic acid

Cat. No. B2454253
CAS RN: 1048005-74-8
M. Wt: 308.378
InChI Key: NMLPGWPPEZDHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isopropoxypropyl group might be introduced through a reaction with isopropanol, while the amino and carboxylic acid groups might be introduced through reactions with ammonia and carbon dioxide, respectively .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino and carboxylic acid groups could participate in acid-base reactions, while the ketone group could undergo addition reactions .

Scientific Research Applications

Pharmacological Effects of Phenolic Acids

Phenolic acids, including structures similar to the one , have demonstrated a wide range of biological and pharmacological effects. Chlorogenic Acid (CGA), for example, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulatory activities. CGA also modulates lipid metabolism and glucose in metabolic disorders, showcasing potential therapeutic roles in diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Anticancer Activities of Cinnamic Acid Derivatives

Cinnamic acid derivatives, which share a phenylpropanoid structure similar to the compound , have been investigated for their anticancer properties. These compounds have demonstrated promising activities against various cancer cell lines, indicating potential applications in cancer treatment and drug synthesis (De, Baltas, & Bedos-Belval, 2011).

Bioactivity of Hydroxycinnamic Acids

Hydroxycinnamic acids, including caffeic acid and its derivatives, possess significant antioxidant, anti-inflammatory, and antimicrobial activities, making them relevant for various therapeutic and cosmetic applications. Their bioactivity suggests potential use in formulations aimed at skin protection, anti-aging, and treatment of inflammatory conditions (Taofiq et al., 2017).

Applications in Drug Synthesis

Levulinic acid (LEV), a compound with functional groups similar to those in the compound of interest, is utilized in drug synthesis, highlighting the potential of such structures in the pharmaceutical industry. LEV derivatives are explored for cancer treatment, medical materials, and as intermediates or linkers in pharmaceutical formulations, offering a template for the utility of similar compounds in drug development (Zhang et al., 2021).

Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

4-anilino-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-12(2)22-10-6-9-17-14(16(20)21)11-15(19)18-13-7-4-3-5-8-13/h3-5,7-8,12,14,17H,6,9-11H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLPGWPPEZDHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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